N-cyclopropyl-3-ethynylaniline

Description

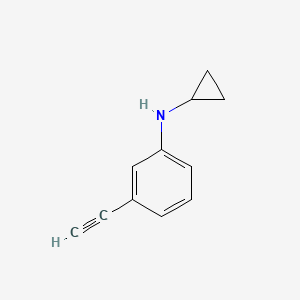

N-cyclopropyl-3-ethynylaniline is an aromatic amine characterized by a cyclopropyl group attached to the nitrogen atom of an aniline derivative and an ethynyl (-C≡CH) substituent at the third position of the benzene ring. The cyclopropyl group introduces strain and unique electronic effects, while the ethynyl moiety offers reactivity for click chemistry or polymerization.

Properties

Molecular Formula |

C11H11N |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

N-cyclopropyl-3-ethynylaniline |

InChI |

InChI=1S/C11H11N/c1-2-9-4-3-5-11(8-9)12-10-6-7-10/h1,3-5,8,10,12H,6-7H2 |

InChI Key |

OYDLMUUUQXIKOF-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3-ethynylaniline typically involves the reaction of 3-ethynylaniline with cyclopropylamine. One common method is the copper-promoted N-cyclopropylation of anilines, where cyclopropylboronic acid is used as a cyclopropylating agent in the presence of copper(II) acetate, 2,2’-bipyridine, and a base such as sodium carbonate . The reaction is carried out in dichloroethane under an air atmosphere, yielding the desired N-cyclopropyl derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-3-ethynylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine for halogenation or nitric acid for nitration.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of ethyl-substituted derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-cyclopropyl-3-ethynylaniline is used in the synthesis of various heterocyclic compounds and as a building block in organic synthesis . Its unique structure allows for the formation of complex molecules through cycloaddition and other reactions.

Biology and Medicine: Research on this compound includes its potential use in drug discovery and development. Its derivatives may exhibit biological activity, making it a candidate for further pharmacological studies .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups .

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-ethynylaniline involves its ability to participate in various chemical reactions due to the presence of the cyclopropyl and ethynyl groups. These groups can undergo cycloaddition reactions, forming new carbon-carbon bonds and leading to the synthesis of complex molecules . The compound’s reactivity is influenced by the electronic properties of the substituents on the benzene ring and the nitrogen atom.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares N-cyclopropyl-3-ethynylaniline with three analogs from the provided evidence:

Key Differences and Implications

Electronic and Steric Effects

- The ethynyl group’s sp-hybridized carbon enables reactions like Huisgen cycloaddition .

- N-benzyl-3-nitroaniline: The nitro group (-NO₂) is strongly electron-withdrawing, directing electrophilic substitution to meta/para positions. Benzyl groups increase lipophilicity but may reduce metabolic stability .

- N-[1-(3-chlorophenyl)ethyl]-3-ethynylaniline : The chlorine atom adds electronegativity and lipophilicity, which could improve membrane permeability in drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.